molecular formula C9H7NO2 B1280045 2-Acetyl-4-cyanophenol CAS No. 35794-84-4

2-Acetyl-4-cyanophenol

Cat. No. B1280045
Key on ui cas rn: 35794-84-4
M. Wt: 161.16 g/mol
InChI Key: HSZUUVJFZOGAMB-UHFFFAOYSA-N
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Patent
US06465503B2

Procedure details

A solution of 5-bromo-2-hydroxyacetophenone (11, 10.00 g, 46.5 mmoles) in anhydrous DMF (25 mL) was mixed with copper cyanide (6.25 g, 69.75 mmoles) and the resulting reaction mixture was heated for about 8 to 16 hours at a temperature of about 160° C. The reaction mixture was cooled to room temperature and mixed with ether, the ether mixture was filtered through celite and the filtrate concentrated to afford a solid which was purified by flash column chromatography through silica using Hexane/EtOAc (4:1) as eluant to yield compound 12 as a clear colorless oil (5.25 g, 70%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[C:8](Br)[CH:7]=[CH:6][C:5]=1[OH:11])=[O:3].[Cu](C#N)[C:13]#[N:14].CCOCC>CN(C=O)C>[C:2]([C:4]1[CH:9]=[C:8]([CH:7]=[CH:6][C:5]=1[OH:11])[C:13]#[N:14])(=[O:3])[CH3:1]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC(=O)C1=C(C=CC(=C1)Br)O
Name
Quantity
6.25 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the ether mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
to afford a solid which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography through silica

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C#N)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 5.25 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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